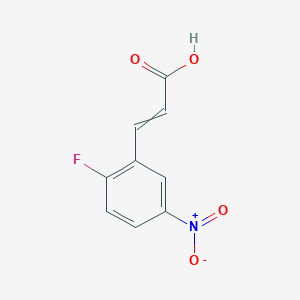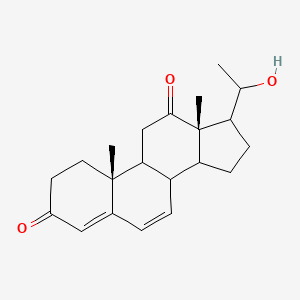
Pregna-4,6-diene-3,12-dione,20-hydroxy-,(20R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pregna-4,6-diene-3,12-dione,20-hydroxy-,(20R)- is a steroid compound with significant biological and chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of Pregna-4,6-diene-3,12-dione,20-hydroxy-,(20R)- involves several synthetic routes. One common method uses 9β,10α-pregnane-5,7-diene-3,20-dione diethyl diacetal as a raw material. This compound undergoes deprotection under acidic conditions to yield 9β,10α-pregnane-4,7-diene-3,20-dione, which is then rearranged under alkaline conditions to produce Pregna-4,6-diene-3,12-dione,20-hydroxy-,(20R)- .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, often involving multiple steps of purification and refinement to ensure the final product meets industry standards .
Analyse Chemischer Reaktionen
Types of Reactions
Pregna-4,6-diene-3,12-dione,20-hydroxy-,(20R)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halogens, hydroxide ions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
Pregna-4,6-diene-3,12-dione,20-hydroxy-,(20R)- has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various steroid compounds.
Biology: Studied for its role in biochemical pathways and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects, including its use in hormone replacement therapy and as an anti-inflammatory agent.
Industry: Utilized in the production of pharmaceuticals and other chemical products .
Wirkmechanismus
The mechanism of action of Pregna-4,6-diene-3,12-dione,20-hydroxy-,(20R)- involves its interaction with specific molecular targets and pathways. It acts on steroid receptors, modulating gene expression and influencing various physiological processes. The compound’s effects are mediated through its binding to receptors, leading to changes in cellular function and activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pregna-4,20-dien-3,6-dione: A steroid and synthetic pheromone known for its effects on the vomeronasal organ and autonomic function.
Pregna-4,16-diene-3,20-dione, 12-hydroxy-: Another steroid compound with distinct chemical properties and biological activities.
Uniqueness
Pregna-4,6-diene-3,12-dione,20-hydroxy-,(20R)- is unique due to its specific structure and the resulting biological activities. Its ability to interact with steroid receptors and modulate gene expression sets it apart from other similar compounds .
Eigenschaften
Molekularformel |
C21H28O3 |
|---|---|
Molekulargewicht |
328.4 g/mol |
IUPAC-Name |
(10R,13S)-17-(1-hydroxyethyl)-10,13-dimethyl-2,8,9,11,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-3,12-dione |
InChI |
InChI=1S/C21H28O3/c1-12(22)16-6-7-17-15-5-4-13-10-14(23)8-9-20(13,2)18(15)11-19(24)21(16,17)3/h4-5,10,12,15-18,22H,6-9,11H2,1-3H3/t12?,15?,16?,17?,18?,20-,21+/m0/s1 |
InChI-Schlüssel |
AXIMAQIOARWDAI-QBQAHSKESA-N |
Isomerische SMILES |
CC(C1CCC2[C@@]1(C(=O)CC3C2C=CC4=CC(=O)CC[C@]34C)C)O |
Kanonische SMILES |
CC(C1CCC2C1(C(=O)CC3C2C=CC4=CC(=O)CCC34C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(5-Bromo-2-fluorophenyl)methyl]hydrazine](/img/structure/B12434767.png)

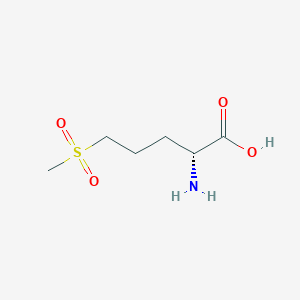
![(4R)-4-[(1R,10S,13R,15R)-15-hydroxy-5,10-dimethyl-3-oxo-2,14-dioxabicyclo[11.3.1]heptadeca-4,8-dien-15-yl]-1,3-thiazolidin-2-one](/img/structure/B12434772.png)


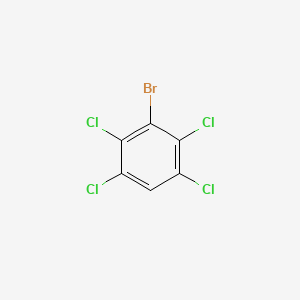
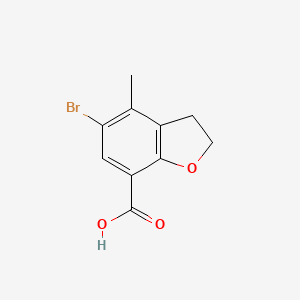

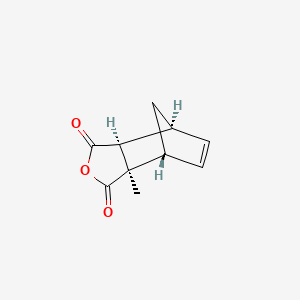
![[(5-Nitrofuran-2-YL)methyl]hydrazine](/img/structure/B12434817.png)
![1-Boc-4-[(2-bromophenylamino)methyl]piperidine](/img/structure/B12434820.png)
![1-[(3,4,5-Triethoxyphenyl)methyl]hydrazine](/img/structure/B12434832.png)
